8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline is a complex organic compound that features a quinoline core, a benzimidazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-lactams.
Quinoline Core Synthesis: The quinoline core is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine moieties to the quinoline core using sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted quinoline or benzimidazole derivatives.
Scientific Research Applications
8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies involving cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound for studying the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline involves:
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known tubulin inhibitor with a similar mechanism of action.
Colchicine: Another tubulin inhibitor that binds to the same site on tubulin.
Uniqueness
8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline is unique due to its hybrid structure, combining features of quinoline, benzimidazole, and azetidine, which may confer distinct pharmacological properties and improved efficacy compared to other tubulin inhibitors .
Properties
IUPAC Name |
8-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15(2)22-24-18-9-3-4-10-19(18)26(22)17-13-25(14-17)29(27,28)20-11-5-7-16-8-6-12-23-21(16)20/h3-12,15,17H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHMFEPNRBVITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.